

Ferrous Sulfate Hexahydrate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Ferrous sulfate hexahydrate

Cat. No.: B8460466

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An in-depth examination of the chemical properties, biological significance, and experimental applications of **ferrous sulfate hexahydrate**.

Core Chemical and Physical Properties

Ferrous sulfate hexahydrate is an iron(II) salt that exists as a blue-green crystalline solid. It is a commonly used source of ferrous iron in various industrial and pharmaceutical applications.

| Property | Value |
|-------------------|---|
| CAS Number | 59261-48-2 |
| Molecular Formula | $\text{FeSO}_4 \cdot 6\text{H}_2\text{O}$ |
| Molecular Weight | 260.00 g/mol [1] |
| Appearance | Blue-green crystals or crystalline powder |
| Solubility | Soluble in water, insoluble in ethanol |

Applications in Research and Drug Development

Ferrous sulfate hexahydrate is a critical reagent in various research and drug development contexts, primarily due to its role as a readily bioavailable source of ferrous iron. Its applications

range from serving as a nutritional supplement in cell culture media to its use as a chemical tool to investigate cellular processes involving iron.

Cell Culture and Bioavailability Studies

Ferrous sulfate is frequently used in cell culture media to provide the essential micronutrient iron, which is crucial for cellular respiration, DNA synthesis, and other metabolic processes.[2] A key in vitro model for studying the bioavailability of iron from different formulations, including ferrous sulfate, is the Caco-2 cell bioassay.[3][4][5][6] This assay utilizes the human colon adenocarcinoma cell line, Caco-2, which differentiates into a monolayer of cells with characteristics similar to intestinal enterocytes. The uptake of iron by these cells and the subsequent formation of the iron-storage protein ferritin are used as indicators of bioavailability.[3][4][5]

Cancer Research

Recent studies have highlighted the role of iron in cancer cell proliferation and survival. Ferrous sulfate has been used as a tool to investigate these phenomena. For instance, it has been shown to promote the growth of lung cancer cell lines in colony formation assays. This effect is linked to the activation of specific signaling pathways, such as the GP130/STAT3 pathway, which is involved in cell proliferation and survival.

Toxicology Studies

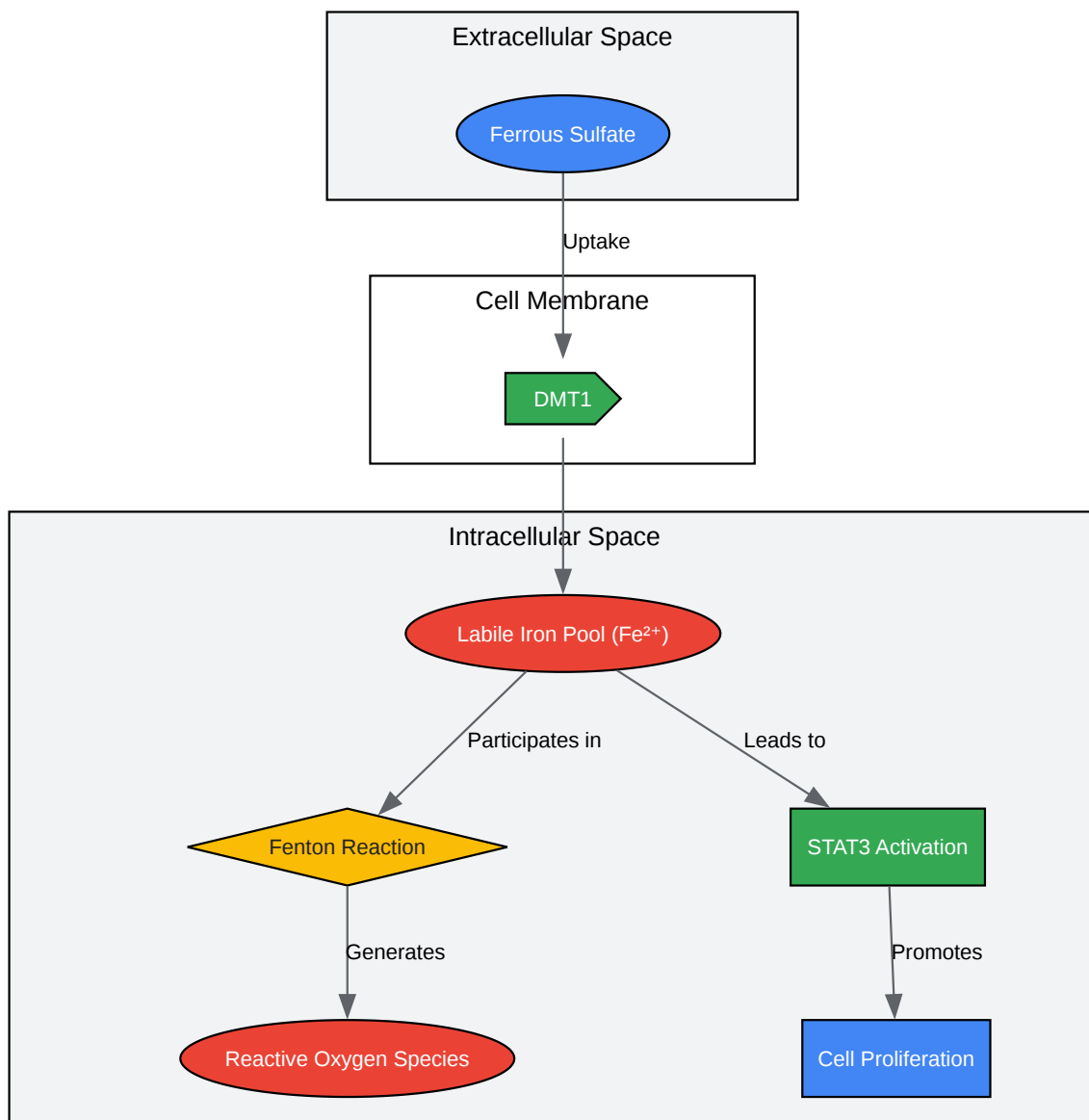
Understanding the toxicological profile of ferrous sulfate is crucial for its safe use in pharmaceutical formulations. Ingestion of high doses can lead to gastrointestinal irritation and, in severe cases, systemic toxicity.[7][8] Toxicological studies in animal models, such as rats, are conducted to determine the acute oral LD50 and to identify potential target organs for toxicity.[7]

Cellular Uptake and Signaling Pathways

The biological effects of ferrous sulfate are initiated by its uptake into cells and its subsequent involvement in various cellular pathways.

Cellular Uptake of Ferrous Iron

The primary route for the cellular uptake of ferrous iron (Fe^{2+}) is through the divalent metal transporter 1 (DMT1). This transporter facilitates the entry of ferrous iron from the extracellular environment into the cytoplasm.



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Cellular uptake and downstream effects of ferrous sulfate.

Intracellular Signaling

Once inside the cell, ferrous iron enters the labile iron pool. This pool of redox-active iron can participate in various cellular processes. One significant consequence of an increased intracellular ferrous iron concentration is its participation in the Fenton reaction, which generates reactive oxygen species (ROS) and can lead to oxidative stress.

Furthermore, studies have demonstrated a link between iron availability and the activation of specific signaling pathways. For example, ferrous sulfate has been shown to promote the activation of the STAT3 signaling pathway in lung cancer cells, which is a key regulator of cell proliferation and survival.[\[9\]](#)

Experimental Protocols

This section provides detailed methodologies for key experiments involving **ferrous sulfate hexahydrate**.

In Vitro Iron Bioavailability using Caco-2 Cells

This protocol describes a method to assess the bioavailability of iron from a test substance, such as ferrous sulfate, using the Caco-2 cell model.[\[3\]](#)[\[4\]](#)[\[5\]](#)

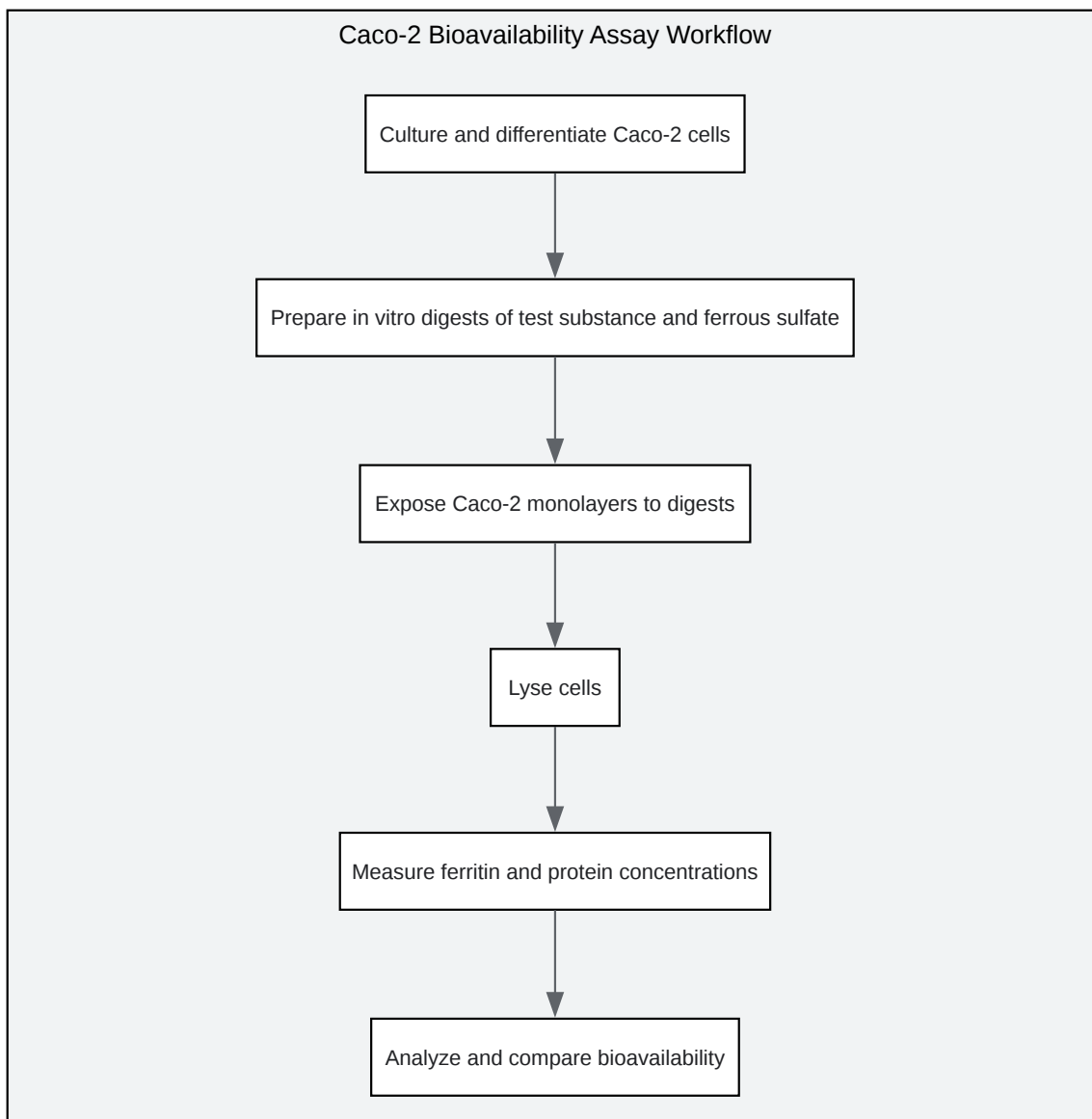
Materials:

- Caco-2 cells
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- **Ferrous sulfate hexahydrate**
- Test substance for bioavailability assessment
- Reagents for in vitro digestion (e.g., pepsin, pancreatin, bile salts)
- Ferritin ELISA kit

- Protein assay kit (e.g., BCA)

Procedure:

- Cell Culture: Culture Caco-2 cells in appropriate flasks until they reach confluency. Seed the cells onto permeable supports in multi-well plates and allow them to differentiate for approximately 21 days, forming a monolayer.
- In Vitro Digestion: Prepare a simulated gastric digest of the test substance and ferrous sulfate (as a control) by incubating with pepsin at pH 2.0. Subsequently, adjust the pH and add pancreatin and bile salts to simulate intestinal digestion.
- Cell Exposure: Apply the digests to the apical side of the differentiated Caco-2 cell monolayers and incubate for a specified period (e.g., 2-4 hours).
- Cell Lysis: After incubation, wash the cell monolayers and lyse the cells to release intracellular contents.
- Ferritin and Protein Measurement: Determine the ferritin concentration in the cell lysates using an ELISA kit. Measure the total protein concentration in the lysates using a protein assay.
- Data Analysis: Normalize the ferritin concentration to the total protein concentration. Compare the ferritin formation in cells exposed to the test substance with that of the ferrous sulfate control to determine the relative bioavailability.



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Workflow for the Caco-2 cell bioavailability assay.

Colony Formation Assay

This assay is used to assess the effect of a compound, such as ferrous sulfate, on the proliferative capacity and survival of cells.^{[10][11][12]}

Materials:

- Cancer cell line of interest (e.g., A549 lung cancer cells)
- Complete cell culture medium
- **Ferrous sulfate hexahydrate** stock solution
- Trypsin-EDTA
- Phosphate-buffered saline (PBS)
- Crystal violet staining solution
- 6-well plates

Procedure:

- **Cell Seeding:** Harvest exponentially growing cells and prepare a single-cell suspension. Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates and allow them to attach overnight.
- **Treatment:** The following day, replace the medium with fresh medium containing various concentrations of ferrous sulfate. Include an untreated control.
- **Incubation:** Incubate the plates for a period that allows for colony formation (typically 7-14 days), replacing the medium with fresh treatment medium every 2-3 days.
- **Fixation and Staining:** After the incubation period, wash the colonies with PBS, fix them with a suitable fixative (e.g., methanol or paraformaldehyde), and stain with crystal violet solution.
- **Colony Counting:** After staining, wash the plates to remove excess stain and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥ 50 cells) in each well.

- **Data Analysis:** Calculate the plating efficiency and surviving fraction for each treatment group compared to the control to determine the effect of ferrous sulfate on cell survival and proliferation.

Western Blot for STAT3 Activation

This protocol is used to detect the phosphorylation of STAT3, a key indicator of its activation, in response to treatment with ferrous sulfate.

Materials:

- Cell line of interest
- **Ferrous sulfate hexahydrate**
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
- Secondary antibody (HRP-conjugated)
- Protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- Western blotting apparatus
- Chemiluminescent substrate

Procedure:

- **Cell Treatment:** Culture cells to a suitable confluency and treat them with ferrous sulfate at the desired concentration and for the specified time. Include an untreated control.
- **Cell Lysis:** After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of the cell lysates.

- **SDS-PAGE and Western Blotting:** Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
- **Antibody Incubation:** Block the membrane and then incubate it with the primary antibody against phospho-STAT3. Subsequently, strip the membrane and re-probe with an antibody against total STAT3 as a loading control. Incubate with the appropriate HRP-conjugated secondary antibody.
- **Detection:** Detect the protein bands using a chemiluminescent substrate and an imaging system.
- **Data Analysis:** Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal to determine the change in STAT3 activation upon ferrous sulfate treatment.

Toxicology Summary

While essential for many biological processes, excess ferrous sulfate can be toxic.

| Endpoint | Value (Rat, oral) | Reference |
|------------------------------|--------------------|-----------|
| Acute Oral LD50 | 132-881 mg Fe/kg | [7] |
| Chronic Oral NOAEL (90 days) | 57-65 mg Fe/kg/day | [7] |

Primary Toxic Effects:

- **Gastrointestinal:** Irritation, nausea, vomiting, diarrhea.[7]
- **Cellular:** Local tissue irritation due to hydrolysis to sulfuric acid.[7]
- **Organ-specific:** In cases of severe overdose, liver damage can occur.[8]

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